2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride
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Overview
Description
2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride typically involves multiple steps. One common approach starts with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate . This scaffold can be synthesized through various methods, including the desymmetrization of achiral tropinone derivatives . The thiazole ring is then introduced through a series of reactions involving thioamide and α-halo ketone intermediates .
Industrial Production Methods
Industrial production of this compound often relies on optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to scale up the production while ensuring consistency and purity .
Chemical Reactions Analysis
Types of Reactions
2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tropine: A structurally related compound with similar biological activities.
Tropanol: Another bicyclic compound with a similar core structure.
8-Azabicyclo[3.2.1]octan-3-ol: Shares the same bicyclic scaffold.
Uniqueness
2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}-1,3-thiazole-4-carboxylic acid hydrochloride is unique due to the presence of both the 8-azabicyclo[3.2.1]octane scaffold and the thiazole ring, which confer distinct chemical and biological properties . This combination of structural features makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17ClN2O2S |
---|---|
Molecular Weight |
288.79 g/mol |
IUPAC Name |
2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H16N2O2S.ClH/c1-14-8-2-3-9(14)5-7(4-8)11-13-10(6-17-11)12(15)16;/h6-9H,2-5H2,1H3,(H,15,16);1H |
InChI Key |
WIGINAJFMVREHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)C3=NC(=CS3)C(=O)O.Cl |
Origin of Product |
United States |
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